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Introduction

Picrosirius Red (PSR) staining is a highly specific and widely used histochemical technique for
the visualization and quantification of collagen fibers in tissue sections.[1] This method,
developed by Dr. Luiz Carlos U. Junqueira, utilizes the unique properties of the elongated
anionic dye, Sirius Red F3B (also known as Direct Red 80), in combination with picric acid.[2]
The long, planar dye molecules align with the parallel, highly ordered structure of collagen
fibrils. This alignment dramatically enhances collagen's natural birefringence when viewed
under polarized light, allowing for detailed qualitative and quantitative analysis.[1]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background.
However, the true power of this technique is revealed with polarized light microscopy, which
allows for the differentiation of collagen fiber thickness and density. Thicker, more densely
packed collagen fibers (often Type I) exhibit a yellow to orange-red birefringence, while thinner,
less organized fibers (such as Type Il or reticular fibers) appear green. This makes PSR
staining an invaluable tool in fibrosis research, pathology, and studies of tissue remodeling and
wound healing.

Mechanism of Action
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The staining mechanism relies on the strong, non-covalent interactions between the sulfonic
acid groups of the Direct Red 80 dye molecules and the basic amino acid residues (like lysine
and hydroxylysine) of collagen. The picric acid serves a dual purpose: it provides the necessary
acidic pH to optimize the binding and also acts as a counterstain for non-collagenous
components, reducing background staining and thereby increasing specificity. The parallel
alignment of the dye molecules along the collagen fibers is the key to the enhanced
birefringence, which is not observed with other tissue components.

Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Required Materials and Reagents

Sirius Red F3B (Direct Red 80, C.I. 35782)

e Saturated Aqueous Picric Acid Solution (approx. 1.3% in dHz20)
e Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
e Glacial Acetic Acid

o Ethanol (70%, 95%, and 100%)

o Xylene or xylene substitute

e Resinous mounting medium

 Distilled or deionized water (dH20)

e Coplin jars or staining dishes

e Microscope slides

e Coverslips

o Light microscope with polarizing filters
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Reagent Preparation

Reagent

Preparation Instructions

Storage and Stability

Picrosirius Red Staining
Solution (0.1% wi/v)

Dissolve 0.1 g of Direct Red 80
in 100 mL of saturated
agueous picric acid solution.

Mix well.

Store at room temperature in a
dark, tightly sealed bottle. The
solution is stable for several

months to years.

Acidified Water (Rinse

Solution)

Add 0.5 mL of glacial acetic
acid to 100 mL of distilled
water (0.5% v/v).

Store at room temperature.

Weigert's Iron Hematoxylin
(Optional)

Prepare fresh by mixing equal
parts of Solution A and
Solution B according to the

manufacturer's instructions.

Prepare fresh before use.

Staining Procedure

» Deparaffinization and Rehydration:

o Immerse slides in xylene: 2 changes, 5 minutes each.

o

[¢]

[e]

o

Immerse in 100% ethanol: 2 changes, 3 minutes each.

Immerse in 95% ethanol: 1 change, 3 minutes.

Immerse in 70% ethanol: 1 change, 3 minutes.

Rinse well in distilled water.

¢ Nuclear Counterstaining (Optional):

o Stain in freshly prepared Weigert's iron hematoxylin for 8 minutes.

o Wash in running tap water for 10 minutes.

 Picrosirius Red Staining:
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o Immerse slides in the Picrosirius Red staining solution for 60 minutes. This time allows for
equilibrium staining and should not be shortened.

e Washing:

o Briefly rinse the slides in two changes of acidified water. This step is critical to remove
excess picric acid without destaining the collagen.

e Dehydration and Mounting:

o Dehydrate rapidly through 3 changes of 100% ethanol.

o Clear in xylene: 2 changes, 3-5 minutes each.

o Mount with a resinous mounting medium and apply a coverslip.
Data Presentation and Visualization
Expected Results

» Bright-field Microscopy: Collagen fibers will appear red, nuclei (if counterstained) will be
black or dark blue, and the background cytoplasm will be pale yellow.

o Polarized Light Microscopy: Against a dark background, collagen fibers will be brightly
birefringent. Thicker fibers will appear yellow, orange, or red, while thinner and reticular fibers
will appear green. It is important to rotate the specimen to visualize all fibers, as their
visibility is dependent on their orientation relative to the polarizing filters.

Quantitative Parameters Summary

The following table summarizes the key quantitative aspects of the protocol.
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Parameter

Value

Purpose

Tissue Section Thickness

5-10 um

Optimal for light penetration

and visualization.

Direct Red 80 Concentration

0.1% (w/v)

Standard concentration for

effective collagen staining.

Staining Incubation Time

60 minutes

Ensures equilibrium staining

for reproducible results.

Rinse Solution

0.5% Acetic Acid

Removes background staining
while preserving collagen

staining.

pH of Staining Solution

Acidic (pH ~2)

The low pH provided by picric
acid is crucial for specific

binding to collagen.

Visualizations

Below are diagrams illustrating the experimental workflow and the staining mechanism.

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14148493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Tissue Preparation

Gissue Collection & FixatiorD

Y
(Paraﬁin Embeddinga

\4
(Sectioning (5-10pm))

StainingvProtocol

G:)eparaffinization & RehydratiorD

A4
@uclear Counterstain (OptionalD

\4
G’icrosirius Red Staining (60 minD

\/
(Acidified Water WaskD

[Dehydration & Clearinga

\/
[Mounting & Coverslippin@

Ane; l'ysis

G/Iicroscopy (Bright-field & PoIarizedD

Y

Image Acquisition

\4
[Quantitative Analysisj

Click to download full resolution via product page

Caption: Experimental workflow for Picrosirius Red staining.
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Caption: Mechanism of Picrosirius Red staining of collagen.

Troubleshooting
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Issue Possible Cause Suggested Solution

Ensure staining time is at least

Weak or No Staining Staining time too short. )

60 minutes.
Old or improperly prepared Prepare fresh Picrosirius Red
staining solution. solution.

Rinse briefly in acidified water;
] o do not use prolonged washes
Over-washing after staining. ) ]
or plain water which can

remove the dye.

Ensure two changes of
) o o acidified water are used to
High Background Staining Inadequate rinsing.
remove unbound dye and

picric acid.

Ensure tissue is adequately
Fixation artifact. fixed, preferably in neutral

buffered formalin.

Ensure nuclear staining with

Nuclear Staining is Weak or o ) o Weigert's hematoxylin is
] Picric acid destaining effect. o )
Absent (if performed) sufficiently intense before PSR
staining.

Switch to an iron hematoxylin
Use of aluminum hematoxylin. like Weigert's, which is more

resistant to acid destaining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Picrosirius Red Staining Protocol for Collagen
Visualization Using Direct Red 80]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14148493#picrosirius-red-staining-protocol-using-
direct-red-80]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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